molecular formula C10H11N3 B1270706 1-benzyl-1H-pyrazol-3-amine CAS No. 21377-09-3

1-benzyl-1H-pyrazol-3-amine

Cat. No.: B1270706
CAS No.: 21377-09-3
M. Wt: 173.21 g/mol
InChI Key: VSUXHXCLAWFAJR-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C10H11N3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms.

Scientific Research Applications

1-Benzyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Future Directions

The future directions for “1-benzyl-1H-pyrazol-3-amine” could involve further exploration of its synthesis methods, chemical reactivity, and potential biological applications. As pyrazole derivatives are known to exhibit a wide range of biological activities, “this compound” might also have potential biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of benzylhydrazine with 1,3-diketones under acidic conditions can yield the desired pyrazole derivative . Another method involves the palladium-catalyzed coupling of terminal alkynes with hydrazines, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-benzyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison: 1-Benzyl-1H-pyrazol-3-amine is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. Compared to 1-methyl-1H-pyrazol-3-amine, the benzyl group provides increased lipophilicity and potential for enhanced biological activity. The presence of the benzyl group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

1-benzylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUXHXCLAWFAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363658
Record name 1-benzyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783397
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21377-09-3
Record name 1-benzyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution containing 1-benzyl-3-nitro-1H-pyrazole (86 mg, 0.42 mmol) in tetrahydrofuran (2 mL), anhydrous hydrazine (100 μL) was added to the clear solution. Raney nickel (˜100 mg washed 3 times with 5 mL of anhydrous tetrahydrofuran) was then added in tetrahydrofuran (300 μL). Gas evolved from the mixture and the reaction was allowed to proceed for 5 min, after which time the raney nickel was removed by filtration through a celite plug. The solvent was removed in vacuo to afford 1-benzyl-1H-pyrazol-3-ylamine as a yellow oil, which was used in the following step with no further purification.
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step Two
Quantity
300 μL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3.1 2-(1H-Pyrazole-3-yl)-isoindole-1,3-dione (11.7 mmol) is added to a suspension of NaH (2 eq.) in DMF at 0° C. Benzylbromide (1 eq.) is added and the reaction is stirred 15 h at 50° C. The solvent is removed in vacuo. Hydrazine hydroxide (10 ml) and ethanol (20 ml) are added and the reaction is stirred 17 hours at 120° C. The precipitate is filtered and the solvent is removed in vacuo. The residue is suspended in dichloromethane and filtrated. The solvent of the filtrate is removed in vacuo. The remaining residue is purified via column chromatography (Ethyl acetate/methanol). 1-Benzyl-1H-pyrazole-3-ylamine is isolated as a yellow powder in a yield of 32%; HPLC (Method B): 2.45 min; LC-MS (Method B): 1.203 min, 174.15 (M+H+);
Quantity
11.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural information about 1-benzyl-1H-pyrazol-3-amine can be derived from its reaction with cyclotriphosphazenes?

A1: The research primarily focuses on synthesizing and characterizing novel cyclotriphosphazene derivatives. The study confirms that this compound acts as a nucleophile, substituting chlorine atoms in both hexachlorocyclotriphosphazene (N3P3Cl6) and a di-spirodioxy cyclotriphosphazene derivative (N3P3Cl2[OCH2(CF2)2CH2O]2) []. This reactivity provides insight into the molecule's active site, specifically highlighting the nucleophilic nature of the amine group attached to the pyrazole ring.

Q2: How does the study utilize spectroscopic and crystallographic techniques to characterize the products formed with this compound?

A2: The study employs a combination of analytical techniques to confirm the structures of the newly synthesized cyclotriphosphazene derivatives incorporating this compound. These techniques include elemental analysis, MALDI-TOF mass spectrometry, 1H and 31P NMR spectroscopy, and single-crystal X-ray crystallography []. The spectroscopic data provide information about the atoms present and their connectivity within the molecules, while X-ray crystallography elucidates the three-dimensional arrangement of atoms, bond lengths, and intermolecular interactions.

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